3,5-Diamino-n-(2-hydroxyphenyl)benzamide
Description
3,5-Diamino-N-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by a central benzene ring substituted with two amino groups at the 3- and 5-positions and a 2-hydroxyphenyl group attached via an amide linkage.
Properties
IUPAC Name |
3,5-diamino-N-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-9-5-8(6-10(15)7-9)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,14-15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDFXCJZVPLORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)N)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diamino-n-(2-hydroxyphenyl)benzamide can be synthesized through a polycondensation reaction. One method involves reacting 3,5-diamino-N-(4-hydroxyphenyl)benzamide with different chiral amino acid-based diacids in the presence of molten tetrabutylammonium bromide as a green medium . This method eliminates the need for toxic and volatile organic solvents, making it a safer and more environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and the use of ionic liquids as solvents are likely to be employed to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-n-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides and related derivatives.
Scientific Research Applications
3,5-Diamino-n-(2-hydroxyphenyl)benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of high-performance polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3,5-diamino-n-(2-hydroxyphenyl)benzamide involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
A. Substituent Effects on Hydrophilicity
- However, steric hindrance at the 2-position may reduce reactivity compared to para-substituted analogs.
- Aminophenyl (4-position): DABA’s para-amino group improves membrane hydrophilicity and interfacial polymerization efficiency, critical for high-flux reverse osmosis applications .
- Thiazol-2-yl : The heterocyclic thiazole ring introduces rigidity and thermal stability, favoring use in high-performance polymers .
- Trifluoromethylphenyl : The electron-withdrawing CF3 group increases lipophilicity, enhancing cell membrane penetration for anticancer activity .
Biological Activity
3,5-Diamino-N-(2-hydroxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
The molecular formula of this compound is CHNO. The compound features two amino groups and a hydroxyl group attached to a phenyl ring, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzamide derivatives, including this compound. For instance, compounds similar in structure have shown significant inhibitory effects on cancer cell lines such as HeLa and A549, with IC values indicating effective cytotoxicity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | 4.2 |
| Similar Benzamide Derivative | A549 | 26 |
These findings suggest that modifications in the benzamide structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Studies have indicated that benzamides can act as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE by related compounds has been shown to improve cognitive function in models of Alzheimer's disease.
| Enzyme | Inhibitor | IC (µM) |
|---|---|---|
| AChE | This compound | 1.57 |
| BuChE | Similar Benzamide Derivative | 2.85 |
These results underline the potential of this compound in treating neurodegenerative disorders through enzyme inhibition.
Antibacterial Activity
The antibacterial properties of benzamides have been explored extensively. Compounds structurally related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.
Case Studies
- Synthesis and Testing : A study synthesized a series of benzamides including this compound and tested them for anticancer activity. The results showed promising cytotoxic effects against multiple cancer cell lines.
- Enzyme Interaction Studies : Research involving molecular docking simulations revealed that the compound binds effectively to the active sites of target enzymes like AChE and BuChE, suggesting a strong potential for therapeutic applications in cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
